molecular formula C10H17NO3 B2498878 tert-Butyl (1-(2-oxoethyl)cyclopropyl)carbamate CAS No. 497861-78-6

tert-Butyl (1-(2-oxoethyl)cyclopropyl)carbamate

Cat. No. B2498878
CAS RN: 497861-78-6
M. Wt: 199.25
InChI Key: OSDBYOUUVQAPFC-UHFFFAOYSA-N
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Description

"tert-Butyl (1-(2-oxoethyl)cyclopropyl)carbamate" is a compound involved in various organic synthesis processes. Its significance lies in its use as an intermediate in the manufacture of pharmaceutical and other biologically active compounds.

Synthesis Analysis

  • The synthesis of similar tert-butyl carbamates often involves a one-pot, two-step telescoped sequence starting from readily available materials. For example, a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation can yield a tert-butyl carbamate derivative in about 50% overall isolated yield and >97% purity (Li et al., 2012).
  • Cyclizative atmospheric CO2 fixation by unsaturated amines, utilizing tert-butyl hypoiodite (t-BuOI), is another method to synthesize cyclic carbamates (Takeda et al., 2012).

Molecular Structure Analysis

  • The molecular structure of tert-butyl carbamates often includes a cyclopropane ring and a carbamate group. The specific arrangement and stereochemistry of these groups can significantly influence the compound's reactivity and applications.

Chemical Reactions and Properties

  • Tert-butyl carbamates can participate in various chemical reactions, including lithiation and subsequent reactions with alkyl halides, aldehydes, acyl chlorides, and heteroelectrophiles (Häner et al., 1986).
  • These compounds can also behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines (Guinchard et al., 2005).

Scientific Research Applications

  • Synthesis of Insecticide Analogues : tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate was used to create spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. These analogues were synthesized through a cocyclization process with S,S-dimethyl cyanodithioiminocarbonate or nitroguanidine, demonstrating the compound's utility in developing novel insecticide variants (Brackmann et al., 2005).

  • Formation of Cyclic Carbamates : The compound has been utilized in the cyclizative fixation of atmospheric CO2 by unsaturated amines, leading to cyclic carbamates. This process involves tert-butyl hypoiodite (t-BuOI) and demonstrates the compound's role in carbon capture and utilization technology (Takeda et al., 2012).

  • Synthesis of Protected β-d-2-deoxyribosylamine Analogues : tert-Butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, a related compound, is crucial for synthesizing carbocyclic analogues of 2′-deoxyribonucleotides. This highlights its importance in the development of nucleotide analogues and potential therapeutic applications (Ober et al., 2004).

  • Evaluation in Drug Analogues : The tert-butyl group, a key motif in tert-Butyl (1-(2-oxoethyl)cyclopropyl)carbamate, is widely used in medicinal chemistry. However, its incorporation can affect drug properties, prompting studies on alternative substituents to optimize drug discovery processes (Westphal et al., 2015).

  • Synthesis of Stereoselective Carbamate Compounds : Research includes the development of efficient stereoselective syntheses for various stereoisomers of tert-butyl carbamate compounds, highlighting its versatility in synthesizing stereochemically complex molecules (Wang et al., 2017).

properties

IUPAC Name

tert-butyl N-[1-(2-oxoethyl)cyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)11-10(4-5-10)6-7-12/h7H,4-6H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDBYOUUVQAPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1-(2-oxoethyl)cyclopropyl)carbamate

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